molecular formula C3H8Cl3NSi B3055301 1-Propanamine, 3-(trichlorosilyl)- CAS No. 63823-23-4

1-Propanamine, 3-(trichlorosilyl)-

Cat. No. B3055301
CAS RN: 63823-23-4
M. Wt: 192.54 g/mol
InChI Key: GCIARMDXQWNVJF-UHFFFAOYSA-N
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Description

“1-Propanamine, 3-(trichlorosilyl)-” is a chemical compound with the molecular formula C3H8Cl3NSi . It is also known as 3-(Trichlorosilyl)-1-propanamine .


Synthesis Analysis

The synthesis of amines like “1-Propanamine, 3-(trichlorosilyl)-” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “1-Propanamine, 3-(trichlorosilyl)-” consists of a propyl group (a three-carbon chain) attached to a nitrogen atom, which is further attached to a trichlorosilyl group . The average mass of the molecule is 192.547 Da .


Chemical Reactions Analysis

Amines, including “1-Propanamine, 3-(trichlorosilyl)-”, can undergo a variety of reactions. These include reactions with nitrous acid , and reactions involving alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propanamine, 3-(trichlorosilyl)-” include a boiling point of 181.5±23.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm3, and a vapor pressure of 0.8±0.3 mmHg at 25°C .

Mechanism of Action

The mechanism of action of amines depends on their structure and the specific reaction they are involved in. For example, in the synthesis of amines, the first step often involves a nucleophilic attack by the nitrogen atom on a suitable electrophile .

Safety and Hazards

While specific safety and hazard information for “1-Propanamine, 3-(trichlorosilyl)-” was not found, it’s important to handle all chemical substances with care. Always refer to the Safety Data Sheet (SDS) for the specific compound .

properties

IUPAC Name

3-trichlorosilylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8Cl3NSi/c4-8(5,6)3-1-2-7/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIARMDXQWNVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl3NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436428
Record name 1-Propanamine, 3-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanamine, 3-(trichlorosilyl)-

CAS RN

63823-23-4
Record name 1-Propanamine, 3-(trichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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